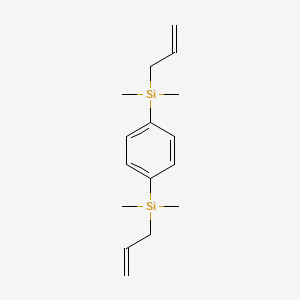

1,4-Bis(allyldimethylsilyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Bis(allyldimethylsilyl)benzene is an organosilicon compound with the molecular formula C16H26Si2 It is characterized by the presence of two allyldimethylsilyl groups attached to a benzene ring at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(allyldimethylsilyl)benzene can be synthesized through a multi-step process involving the reaction of allyldimethylchlorosilane with 1,4-dilithiobenzene. The reaction typically proceeds as follows:

Formation of 1,4-dilithiobenzene: This intermediate is prepared by the lithiation of 1,4-dibromobenzene using n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF).

Reaction with Allyldimethylchlorosilane: The 1,4-dilithiobenzene is then reacted with allyldimethylchlorosilane to form this compound. The reaction is usually carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Hydrosilylation Reactions

The allyl groups undergo platinum-catalyzed hydrosilylation with silanes or amines. For example:

-

Reaction with N-allyl-N,N-bis(trimethylsilyl)amine in methanol at 60–65°C using a platinum-divinyltetramethyldisiloxane catalyst produces 1,4-bis(3-aminopropyldimethylsilyl)benzene in 92% yield .

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| N-allyl-N,N-bis(TMS)amine | Pt(divinyl-TMDS) complex | 1,4-Bis(3-aminopropyldimethylsilyl)benzene | 92% |

This reaction demonstrates the allyl group’s ability to participate in regioselective additions under mild conditions .

Substitution Reactions

The allyldimethylsilyl groups undergo nucleophilic substitution under acidic or oxidative conditions:

Hydrolysis

-

Treatment with aqueous sodium bicarbonate or dilute HCl yields 1,4-bis(hydroxydimethylsilyl)benzene , a silanol derivative .

This compoundH2O, NaHCO31,4-Bis(hydroxydimethylsilyl)benzene+allyl alcohol

Methoxylation

-

Reaction with methanol in the presence of acid catalysts replaces allyl groups with methoxy groups, forming 1,4-bis(methoxydimethylsilyl)benzene .

| Reagent | Catalyst | Product | Application |

|---|---|---|---|

| Methanol | H₂SO₄ | 1,4-Bis(methoxydimethylsilyl)benzene | Sol-gel precursors |

Oxidation and Stability

The allyl groups are susceptible to oxidation under strong oxidizing agents:

-

Ozonolysis cleaves the allyl double bonds, generating carbonyl-terminated siloxanes .

-

Air exposure slowly oxidizes allyl groups to form siloxane bridges, necessitating inert storage conditions .

Cross-Coupling and Polymerization

The compound serves as a monomer in silicon-based polymer synthesis :

-

Hydrosilylation polymerization with dienes (e.g., 1,3-butadiene) produces polysiloxane networks with tunable thermal stability .

-

Radical-initiated polymerization of allyl groups forms cross-linked resins used in coatings .

Comparative Reactivity

A comparison with analogous silylbenzenes highlights unique features:

| Compound | Reactivity Feature | Application Example |

|---|---|---|

| 1,4-Bis(trimethylsilyl)benzene | Less reactive allyl groups | Inert solvents |

| 1,4-Bis(dimethylsilyl)benzene | Higher Si–H reactivity | Hydrosilylation catalysts |

| This compound | Dual functionality (Si–C and allyl) | Functional polymer synthesis |

Scientific Research Applications

Materials Science

1,4-Bis(allyldimethylsilyl)benzene serves as a precursor for the synthesis of silicon-containing polymers and materials with unique electronic and optical properties. Its ability to form cross-linked networks makes it valuable in developing advanced materials for electronics and photonics.

Organic Synthesis

This compound acts as a building block for synthesizing more complex organic molecules. Its reactive allyl and silyl groups facilitate various transformations such as oxidation and substitution reactions, allowing chemists to create diverse chemical entities.

Catalysis

In catalysis research, this compound is explored for developing catalysts for polymerization and cross-coupling reactions. Its unique structure enables it to act as a bidentate ligand in metal-catalyzed processes, enhancing reaction efficiency.

Biological Studies

The derivatives of this compound are studied for their potential biological activities. Research indicates that these compounds may exhibit anti-cancer properties and could be utilized in drug development targeting specific diseases due to their ability to interact with biological molecules.

Case Study 1: Synthesis of Silicon-Containing Polymers

A study demonstrated the use of this compound as a precursor for synthesizing silicon-based polymers that exhibit enhanced thermal stability and mechanical properties compared to traditional organic polymers. These materials have potential applications in aerospace and automotive industries due to their lightweight and durable nature.

Case Study 2: Catalytic Applications in Organic Reactions

Research published in the Journal of Organic Chemistry highlighted the effectiveness of using this compound as a ligand in palladium-catalyzed cross-coupling reactions. The study reported increased yields and selectivity in synthesizing biaryl compounds, which are crucial intermediates in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of 1,4-bis(allyldimethylsilyl)benzene involves its ability to undergo various chemical transformations due to the presence of reactive allyl and silyl groups. These groups can participate in a range of reactions, including oxidation, reduction, and substitution, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the nature of the reactions and the conditions under which they are carried out.

Comparison with Similar Compounds

Similar Compounds

1,4-Bis(trimethylsilyl)benzene: This compound has trimethylsilyl groups instead of allyldimethylsilyl groups. It is used in similar applications but has different reactivity due to the absence of allyl groups.

1,4-Bis(phenylethynyl)benzene: This compound has phenylethynyl groups instead of allyldimethylsilyl groups. It is used in the synthesis of liquid crystals and materials with unique optical properties.

Uniqueness

1,4-Bis(allyldimethylsilyl)benzene is unique due to the presence of allyl groups, which provide additional reactivity and versatility in chemical transformations. This makes it a valuable compound for the synthesis of complex organic molecules and materials with specific properties.

Biological Activity

1,4-Bis(allyldimethylsilyl)benzene is an organosilicon compound with significant potential in various biological and chemical applications. Its unique structure, characterized by two allyldimethylsilyl groups attached to a benzene ring, imparts distinct reactivity and versatility. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in drug development and materials science.

This compound (C16H26Si2) can be synthesized through a multi-step process involving the reaction of allyldimethylchlorosilane with 1,4-dilithiobenzene. The synthesis typically follows these steps:

- Formation of 1,4-Dilithiobenzene : This intermediate is synthesized by the lithiation of 1,4-dibromobenzene using n-butyllithium in an anhydrous solvent like tetrahydrofuran (THF).

- Reaction with Allyldimethylchlorosilane : The dilithiobenzene is reacted with allyldimethylchlorosilane at low temperatures to yield the final product with high purity.

The biological activity of this compound is attributed to its ability to undergo various chemical transformations due to the presence of reactive allyl and silyl groups. These groups can participate in oxidation, reduction, and substitution reactions, allowing the compound to interact with various molecular targets.

Key Reactions:

- Oxidation : Allyl groups can be oxidized to form alcohols or aldehydes.

- Reduction : The compound can be reduced to form saturated derivatives.

- Substitution : Silyl groups can be replaced by other functional groups.

Biological Applications

Recent studies have begun to explore the potential biological activities of this compound and its derivatives. Some notable applications include:

- Anticancer Activity : Preliminary research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.

- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents.

- Polymerization Catalysts : It serves as a precursor for synthesizing silicon-containing polymers that possess unique electronic and optical properties.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various organosilicon compounds on human cancer cell lines. Results indicated that this compound derivatives exhibited significant cytotoxicity compared to control groups. The mechanism was hypothesized to involve apoptosis induction through oxidative stress pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of organosilicon compounds revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a novel antimicrobial agent in pharmaceutical formulations.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Polymerization Potential |

|---|---|---|---|

| This compound | High | Moderate | High |

| 1,4-Bis(trimethylsilyl)benzene | Moderate | Low | Moderate |

| 1,4-Bis(phenylethynyl)benzene | Low | Low | High |

Properties

Molecular Formula |

C16H26Si2 |

|---|---|

Molecular Weight |

274.55 g/mol |

IUPAC Name |

[4-[dimethyl(prop-2-enyl)silyl]phenyl]-dimethyl-prop-2-enylsilane |

InChI |

InChI=1S/C16H26Si2/c1-7-13-17(3,4)15-9-11-16(12-10-15)18(5,6)14-8-2/h7-12H,1-2,13-14H2,3-6H3 |

InChI Key |

PERWZJKNNYCEMA-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(CC=C)C1=CC=C(C=C1)[Si](C)(C)CC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.